5-羰基-4,5-二氢-1,2,4-三嗪-3(2H)-酮

描述

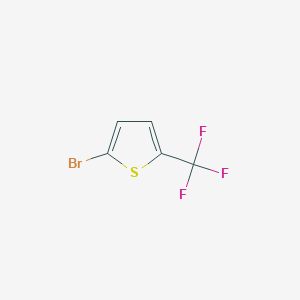

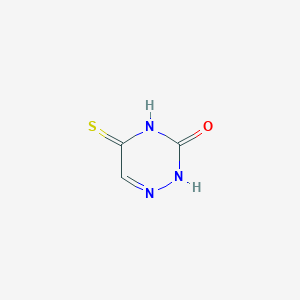

5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is a sulfur-containing heterocyclic compound that has garnered interest due to its potential applications in medicinal, pharmacological, and biological fields. It serves as a core structure for the synthesis of various derivatives with diverse biological activities, including anticancer, anti-HIV, antimicrobial, and anti-angiogenic properties 10.

Synthesis Analysis

The synthesis of 5-thioxo-1,2,4-triazin-3(2H)-one derivatives can be achieved through various synthetic strategies. One approach involves a one-pot reaction of 6-methyl-3-thioxo-3,4-dihydro-[1,2,4]triazin-5-one with aldehydes and chloroacetic acid, leading to the formation of thiazolo[3,2-b][1,2,4]triazine derivatives . Another method includes the annulation of α-enolic dithioesters with 1,3,5-triazinanes under thermal conditions to form 3,4-dihydro-2H-1,3-thiazines . Additionally, aqua-mediated synthesis in aqueous media under microwave irradiation has been reported for the efficient and green synthesis of thioxo-1,2,4-triazin-5(2H)-one derivatives .

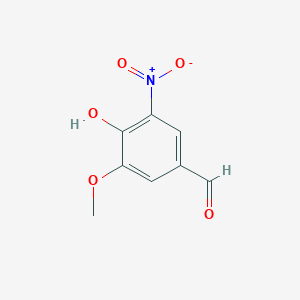

Molecular Structure Analysis

The molecular structure of 5-thioxo-1,2,4-triazin-3(2H)-one derivatives has been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the crystal structure of 6-phenyl-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one and its regioisomeric condensed thioheterocyclic triazines have been characterized, revealing the presence of hydrogen bonding and C-H...pi interactions . The axially chiral nature of 1-thioxotetrahydropyridazino[1,2-a][1,2,4]triazin-4(1H)-one has also been described .

Chemical Reactions Analysis

The reactivity of 5-thioxo-1,2,4-triazin-3(2H)-one derivatives towards electrophilic and nucleophilic reagents varies depending on solvent polarity, temperature, molarity, and tautomeric forms present . These compounds can undergo further chemical transformations, such as Knoevenagel condensation, heterocyclization, and reactions with hydrazine hydrate and phenylhydrazine to yield pyrazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-thioxo-1,2,4-triazin-3(2H)-one derivatives are influenced by their molecular structure and substituents. Analytical and spectroscopic measurements, including IR, UV, 1H-NMR, and elemental analysis, support the structural assignments of these compounds . The coordination complexes of these ligands with metal ions such as Ni(II), Cu(II), and Zn(II) have been synthesized, and their dissociation constants determined, indicating the potential for tautomerism .

Relevant Case Studies

Several case studies have demonstrated the biological relevance of 5-thioxo-1,2,4-triazin-3(2H)-one derivatives. For example, their cytotoxic activities against human cancer cell lines such as HepG2, MCF-7, and A549 have been evaluated using the SRB assay, and structure-activity relationships have been discussed . Additionally, some derivatives have shown significant anti-HIV activity , and others have been found to inhibit thymidine phosphorylase and reduce the expression of angiogenesis markers in breast cancer cells10.

科学研究应用

微波合成和结构分析

5-羰基-4,5-二氢-1,2,4-三嗪-3(2H)-酮已用于无溶剂微波合成工艺中。在一项研究中,它在微波照射下与各种醛反应,生成相应的亚胺,这些亚胺使用光谱数据和 X 射线衍射研究进行了表征 (Tabatabaee 等,2007)。

光伏器件应用

该化合物已对其在光伏器件中的应用进行了研究。化学转化导致产生一种新型化合物,该化合物通过 DFT 计算和扫描电子显微镜进行了分析。这项研究表明该化合物在太阳能电池技术中的潜在用途 (Halim 等,2018)。

区域选择性合成和动力学研究

已经对通过气相热解区域选择性合成 1,2,4-三嗪-5-酮衍生物进行了研究。动力学结果和产物分析支持了特定的反应途径,突出了其在形成具有生物活性的三嗪中的合成效用 (Al-Etaibi 等,2004)。

抗菌活性

使用 5-羰基-4,5-二氢-1,2,4-三嗪-3(2H)-酮合成了一系列 N-苯甲酰基-N'-三嗪硫脲衍生物。这些衍生物对各种细菌表现出抗菌活性,突出了其在抗菌研究中的潜力 (Marzi 等,2019)。

缓蚀

研究探索了将该化合物用作缓蚀剂。使用极化和电化学阻抗进行的研究表明,它可以有效抑制腐蚀,使其在材料科学和工程学中具有价值 (John 等,2017)。

纳米化合物合成

该化合物已用于合成新的纳米级稠环硫代氨基脲。对这些化合物的伏安行为和杀生物效应进行了探索,显示了其在纳米技术和生物化学中的潜力 (Makki 等,2014)。

属性

IUPAC Name |

5-sulfanylidene-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3OS/c7-3-5-2(8)1-4-6-3/h1H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONSCLFUDKBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362861 | |

| Record name | 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one | |

CAS RN |

1627-37-8 | |

| Record name | NSC38622 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)

![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)